molecular formula C12H12O3S B5176811 methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate

methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate

Cat. No. B5176811
M. Wt: 236.29 g/mol
InChI Key: XRYJIQVVSJHSPV-RBMCBPMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate, also known as thiofentanyl, is a synthetic opioid drug that was first synthesized in 1986. It belongs to the fentanyl family of synthetic opioids and has been found to be much more potent than morphine. The purpose of

Mechanism of Action

Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. It has also been found to cause side effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate in lab experiments is its potency. It is much more potent than morphine, which means that smaller doses can be used in experiments. This can help to reduce the number of animals used in experiments and also reduce the cost of experiments. However, one limitation is its potential for abuse. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate is a synthetic opioid and has the potential to cause addiction and tolerance. This can make it difficult to use in experiments that require long-term administration.

Future Directions

There are several future directions for research on methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate. One area of research is the development of safer and more effective pain relievers. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been found to be a potent analgesic, but its potential for abuse and side effects make it unsuitable for long-term use. Another area of research is the development of treatments for opioid addiction. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has the potential to cause addiction, and research is needed to develop treatments for those who become addicted to opioids. Finally, research is needed to better understand the mechanism of action of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate and its effects on the central nervous system. This can help to develop more targeted and effective treatments for pain and other conditions.

Synthesis Methods

The synthesis of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate involves the reaction of 2-thiopheneacetic acid with acetic anhydride and then with methylamine. The resulting product is then purified to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic and has been used in animal studies to investigate its potential as a pain reliever. It has also been used in studies to investigate its effects on respiratory depression, addiction, and tolerance.

properties

IUPAC Name

methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYJIQVVSJHSPV-RBMCBPMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.